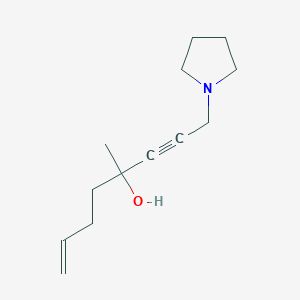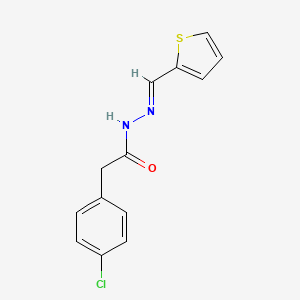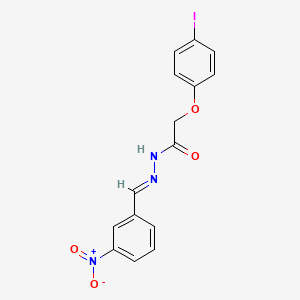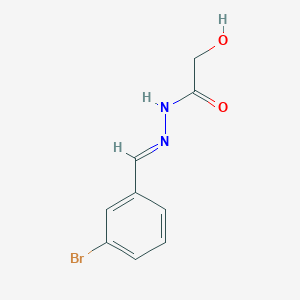![molecular formula C22H30N4O4 B3865261 N'~1~,N'~10~-bis[(5-methyl-2-furyl)methylene]decanedihydrazide](/img/structure/B3865261.png)
N'~1~,N'~10~-bis[(5-methyl-2-furyl)methylene]decanedihydrazide
Übersicht
Beschreibung
N'~1~,N'~10~-bis[(5-methyl-2-furyl)methylene]decanedihydrazide, commonly known as BMFH, is a chemical compound that has been extensively researched for its potential applications in various fields. BMFH is a bifunctional molecule that contains two hydrazide groups and two furan rings. The unique structure of BMFH makes it an attractive candidate for use in drug development, catalysis, and material science.
Wirkmechanismus
The mechanism of action of BMFH is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of enzymes involved in various cellular processes. BMFH has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. BMFH has also been shown to inhibit the activity of proteasomes, enzymes involved in protein degradation.
Biochemical and Physiological Effects:
BMFH has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. BMFH has also been shown to inhibit the replication of viruses, including HIV and hepatitis B virus. In addition, BMFH has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMFH is its versatility. The compound can be used in a variety of applications, including drug development and catalysis. BMFH is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of BMFH is its potential toxicity. The compound has been shown to have cytotoxic effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on BMFH. One area of research is the development of BMFH-based drugs for the treatment of cancer and viral infections. Another area of research is the development of BMFH-based catalysts for use in various chemical reactions. In addition, further studies are needed to fully understand the mechanism of action of BMFH and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
BMFH has been extensively studied for its potential applications in drug development. The compound has been shown to have anticancer, antiviral, and antibacterial properties. BMFH has also been studied for its potential use as a catalyst in various reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds.
Eigenschaften
IUPAC Name |
N,N'-bis[(E)-(5-methylfuran-2-yl)methylideneamino]decanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-17-11-13-19(29-17)15-23-25-21(27)9-7-5-3-4-6-8-10-22(28)26-24-16-20-14-12-18(2)30-20/h11-16H,3-10H2,1-2H3,(H,25,27)(H,26,28)/b23-15+,24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGLNGFNPXOJCB-DFEHQXHXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[(E)-(5-methylfuran-2-yl)methylideneamino]decanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(4-pyridinyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B3865180.png)


![1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine](/img/structure/B3865207.png)
![1-{3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B3865214.png)
![4-methyl-N-(2-{2-[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]carbonohydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B3865216.png)

![2-[4-(benzyloxy)phenoxy]-N'-[4-(dimethylamino)benzylidene]propanohydrazide](/img/structure/B3865239.png)
![5-{[5-(2-bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3865240.png)
![N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-methoxybenzohydrazide](/img/structure/B3865250.png)
![2-[(4-methylphenyl)amino]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3865268.png)
![N-acetyl-N-[1-(benzylideneamino)-4,5-diphenyl-1H-imidazol-2-yl]acetamide](/img/structure/B3865269.png)

![N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3865279.png)